While Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (IMPY·2HCl) itself is not a widely studied compound, the core structure of imidazo[1,2-a]pyridine (the imidazopyridine ring) is present in many biologically active molecules []. Research on IMPY·2HCl is scarce, but here are some potential areas of scientific exploration based on its structure:
The imidazopyridine ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets []. Researchers might explore modifying IMPY·2HCl to create new compounds with potential therapeutic applications.
Imidazopyridine derivatives have been investigated for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells []. The presence of the imidazopyridine ring in IMPY·2HCl suggests it could be a starting point for designing new functional materials.
Some imidazopyridine derivatives exhibit catalytic activity []. Studying the chemical properties of IMPY·2HCl could reveal potential catalytic applications.
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 220.10 g/mol. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to a methanamine moiety, which contributes to its unique chemical properties and potential biological activities. It is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications .
Research indicates that compounds based on the imidazo[1,2-a]pyridine structure exhibit a range of biological activities, including:
The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride typically involves several steps:
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride finds applications in various fields:
Interaction studies involving imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride focus on its binding affinity with biological targets. Key findings include:
Several compounds share structural similarities with imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine | 160771-89-1 | 0.86 | Methyl substitution alters biological activity. |
3-(2-Methyl-1H-imidazol-1-yl)aniline | 184098-19-9 | 0.80 | Different substitution pattern affecting reactivity. |
Imidazo[1,2-a]pyridin-8-ylamine | 73221-18-8 | 0.84 | Variations in position affect pharmacological properties. |
3-Ethynylimidazo[1,2-a]pyridine | 943320-53-4 | 0.85 | Ethynyl group introduces different reactivity patterns. |
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride stands out due to its specific arrangement of functional groups and heterocyclic structure, which contribute to its distinct biological activities and potential applications in medicinal chemistry.
Traditional synthetic approaches for imidazo[1,2-a]pyridine derivatives, including the target compound imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, have been extensively developed through multi-step organic synthesis protocols [1] [2]. The most prevalent methodologies involve condensation reactions between 2-aminopyridine derivatives and various electrophilic partners under controlled thermal conditions [3] [4].
The α-haloketone condensation method represents one of the foundational approaches for constructing the imidazo[1,2-a]pyridine scaffold [5] [6]. This methodology typically employs 2-aminopyridine as the nucleophilic component and α-bromoacetophenones or related α-haloketones as electrophilic partners [7]. The reaction proceeds through initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen halide [8]. Reaction temperatures typically range from 60°C to 150°C, with reaction times extending from 2 to 8 hours, yielding products in 80-95% efficiency [9].
The Groebke-Blackburn-Bienaymé multicomponent reaction has emerged as a powerful three-component coupling strategy for accessing substituted imidazo[1,2-a]pyridines [10] [11]. This approach combines 2-aminopyridines with aldehydes and isocyanides in a single reaction vessel [12]. The mechanism involves initial imine formation between the aldehyde and aminopyridine, followed by nucleophilic attack of the isocyanide and subsequent cyclization [13]. Typical reaction conditions require temperatures of 60-100°C for 4-12 hours, delivering products in 72-93% yields [14].
Sequential aminopyridine cyclization protocols represent another significant class of traditional methods [7]. These procedures involve the step-wise construction of the imidazopyridine framework through initial formation of intermediate species, followed by ring-closing reactions [15]. The methodology typically employs 2-aminopyridines, nitriles, and arylamines as starting materials, requiring elevated temperatures of 100-150°C and extended reaction times of 6-10 hours [16]. Product yields generally range from 65-85%, though the multi-step nature often results in reduced overall efficiency [17].
Method | Starting Materials | Typical Yield (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|
α-Haloketone condensation | 2-aminopyridine + α-haloketones | 80-95 | 2-8 hours | 60-150 |
Groebke-Blackburn-Bienaymé reaction | 2-aminopyridine + aldehydes + isocyanides | 72-93 | 4-12 hours | 60-100 |
Multicomponent condensation | 2-aminopyridine + aldehydes + 1,3-dicarbonyls | 75-90 | 3-6 hours | 80-120 |
Sequential aminopyridine cyclization | 2-aminopyridine + nitriles + arylamines | 65-85 | 6-10 hours | 100-150 |
Ketone-aminopyridine condensation | 2-aminopyridine + ketones | 70-88 | 5-8 hours | 80-110 |
Ketone-based condensation reactions provide an alternative traditional approach for imidazo[1,2-a]pyridine synthesis [18]. These methods utilize various ketone substrates in combination with 2-aminopyridines under acidic or neutral conditions [19]. The reaction mechanism involves initial imine formation, followed by intramolecular cyclization and oxidative aromatization [20]. Typical reaction parameters include temperatures of 80-110°C and reaction times of 5-8 hours, yielding products in 70-88% efficiency [21].
Green chemistry methodologies employing molecular iodine as an environmentally benign catalyst have revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives [22] [23]. Molecular iodine serves as an efficient, non-toxic, and readily available catalyst that facilitates various bond-forming processes while minimizing environmental impact [24] [25].
The molecular iodine-catalyzed three-component coupling reaction represents a significant advancement in sustainable synthesis [26]. This methodology employs 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous media under aerobic conditions [22]. The reaction mechanism involves initial iodine-mediated oxidation of acetophenones to generate phenylglyoxal intermediates in situ [23]. Subsequently, Knoevenagel-type condensation occurs between the phenylglyoxal and the enolic form of dimedone, followed by aza-Michael addition of 2-aminopyridine and intramolecular cyclization [26]. Catalyst loadings of 15-25 mol% prove optimal, delivering products in 79-96% yields within 30 minutes to 1 hour [22].
Iodine/potassium iodide binary catalyst systems have demonstrated enhanced reactivity for imidazopyridine synthesis [27]. The synergistic effect between molecular iodine and potassium iodide facilitates improved substrate activation and reaction rates [28]. Typical reaction conditions employ 10-20 mol% catalyst loading in aqueous media, achieving yields of 55-85% over 1-2 hours [29]. The mechanism involves in situ generation of polyiodide species that serve as more potent electrophilic activators [30].
Iodine-ammonium acetate dual catalyst systems provide another effective green chemistry approach [31]. The combination utilizes molecular iodine as the primary catalyst with ammonium acetate serving as a mild base and nucleophilic activator [12]. Ethanol-water solvent mixtures prove optimal for this system, with 20 mol% catalyst loading delivering yields of 72-89% over 1-3 hours [14]. The mechanistic pathway involves ammonium acetate-facilitated deprotonation steps that enhance cyclization efficiency [15].
Sodium dodecyl sulfate micellar media combined with molecular iodine catalysis represents an innovative approach to sustainable synthesis [1]. The micellar environment provides enhanced substrate solubility and reaction rates compared to traditional aqueous systems [24]. Catalyst loadings of 10-15 mol% in micellar water deliver yields of 80-94% within 2-4 hours [1]. The micellar microenvironment concentrates reactants and facilitates more efficient molecular collisions [25].
Catalyst System | Solvent | Catalyst Loading (mol%) | Yield Range (%) | Reaction Time |
---|---|---|---|---|
Molecular iodine (I₂) | Water | 15-25 | 79-96 | 30 min - 1 hour |
Iodine/KI system | Water | 10-20 | 55-85 | 1-2 hours |
I₂/ammonium acetate | Ethanol-water | 20 | 72-89 | 1-3 hours |
I₂/SDS micellar media | Micellar water | 10-15 | 80-94 | 2-4 hours |
Iodine/flavin dual catalyst | Aqueous media | 5-10 | 70-88 | 3-5 hours |
Flavin-iodine dual catalyzed systems have emerged as particularly effective for aerobic oxidative carbon-nitrogen bond formation [1]. These systems combine the electron-transfer capabilities of flavin cofactors with the electrophilic activation provided by molecular iodine [23]. The synergistic catalysis enables efficient oxidative cyclization under mild aerobic conditions [27]. Catalyst loadings of 5-10 mol% in aqueous media achieve yields of 70-88% over 3-5 hours [29].
Microwave-assisted synthesis has emerged as a transformative technology for accelerating imidazo[1,2-a]pyridine formation while improving reaction efficiency and selectivity [16] [17]. Microwave irradiation provides rapid, uniform heating that significantly reduces reaction times compared to conventional thermal methods [18].
Microwave-assisted three-component reactions represent the most widely adopted approach for rapid imidazopyridine synthesis [12] [14]. These protocols typically employ 2-aminopyridines, aldehydes, and various carbon nucleophiles under microwave irradiation [11]. Power settings of 100 watts at temperatures ranging from 65-150°C prove optimal, delivering products in 72-95% yields within 8-30 minutes [13]. The rapid heating profile prevents side reactions and decomposition pathways that can occur under prolonged conventional heating [15].
One-pot microwave-assisted cyclization/Suzuki coupling sequences provide access to highly substituted imidazopyridine derivatives [10]. These methodologies combine the initial heterocycle formation with subsequent palladium-catalyzed cross-coupling reactions in a single reaction vessel [17]. Microwave power settings of 300 watts at 120-180°C enable completion of both transformations within 15-45 minutes [18]. The sequential approach delivers products in 65-91% yields while demonstrating excellent functional group tolerance [19].
Solvent-free microwave synthesis protocols have gained prominence due to their environmental benefits and operational simplicity [32]. These methods eliminate the need for organic solvents by employing neat reaction conditions or minimal amounts of eco-friendly solvents [19]. Microwave power settings of 150 watts at 60-120°C enable efficient reactions within 10-25 minutes [32]. Product yields typically range from 80-94%, with simplified workup procedures due to the absence of solvent removal steps [33].
Method | Power/Temperature | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
MW-assisted three-component reaction | 100W, 65-150°C | 8-30 min | 72-95 | Rapid heating, high yields |
MW one-pot cyclization/Suzuki coupling | 300W, 120-180°C | 15-45 min | 65-91 | Functional group tolerance |
MW solvent-free synthesis | 150W, 60-120°C | 10-25 min | 80-94 | Solvent-free conditions |
MW-assisted Groebke reaction | 200W, 80-140°C | 20-40 min | 70-89 | Short reaction times |
MW multicomponent condensation | 250W, 100-160°C | 12-35 min | 75-92 | Energy efficiency |
Microwave-enhanced Groebke-Blackburn-Bienaymé reactions demonstrate superior performance compared to conventional heating methods [34]. The microwave activation facilitates rapid imine formation and subsequent cyclization steps [35]. Power settings of 200 watts at 80-140°C enable reaction completion within 20-40 minutes [18]. These conditions deliver products in 70-89% yields while minimizing formation of side products [17].
Microwave-promoted multicomponent condensation reactions provide efficient access to diverse imidazopyridine derivatives [17] [18]. The methodology employs various aldehydes, 2-aminopyridines, and nucleophilic partners under controlled microwave irradiation [11]. Power settings of 250 watts at 100-160°C prove optimal, completing reactions within 12-35 minutes [12]. The enhanced reaction rates result in improved yields of 75-92% while reducing energy consumption compared to conventional methods [14].
Mechanochemical synthesis represents a paradigm shift toward sustainable chemistry by eliminating the need for organic solvents while enabling efficient chemical transformations through mechanical energy input [20] [33]. Ball milling and grinding techniques have proven particularly effective for constructing imidazo[1,2-a]pyridine frameworks [36].
Ball milling protocols at room temperature provide the most environmentally benign approach to imidazopyridine synthesis [37]. Planetary ball mills operating at controlled frequencies enable efficient mixing and reaction of solid reactants [36]. Typical reaction times range from 10-30 minutes, delivering products in excellent yields of 85-95% [33]. The mechanochemical activation facilitates bond formation without thermal input, reducing energy consumption and eliminating solvent waste [37].
Grinding techniques employing molecular iodine catalysis combine the benefits of green catalysis with mechanochemical activation [33]. Mortar and pestle grinding or automated grinding systems enable efficient mixing of 2-aminopyridines, carbonyl partners, and iodine catalyst [21]. Reaction times of 20-60 minutes prove sufficient, achieving yields of 80-92% [38]. The mechanical energy input enhances catalyst-substrate interactions and accelerates reaction rates [33].
Solvent-free grinding protocols without additional catalysts demonstrate the inherent reactivity of properly activated substrates [21] [38]. Mixer mill systems provide controlled mechanical energy input while maintaining ambient temperature conditions [33]. Reaction times typically range from 15-45 minutes, delivering products in 75-90% yields [21]. The absence of both solvents and catalysts represents the ultimate green chemistry approach [38].
Technique | Equipment | Reaction Time | Yield (%) | Environmental Benefits |
---|---|---|---|---|
Ball milling (room temperature) | Planetary ball mill | 10-30 min | 85-95 | No solvent waste |
Grinding with I₂ catalyst | Mortar and pestle | 20-60 min | 80-92 | Energy efficient |
Solvent-free grinding | Mixer mill | 15-45 min | 75-90 | Reduced byproducts |
Automated ball milling | Automated grinder | 25-50 min | 78-94 | Scalable process |
Mechanochemical with additives | Vibratory mill | 30-90 min | 82-88 | Minimal purification |
Automated ball milling systems enable scalable mechanochemical synthesis with precise control over reaction parameters [37] [36]. Automated grinder systems provide consistent mechanical energy input while monitoring reaction progress [37]. Reaction times of 25-50 minutes deliver products in 78-94% yields with excellent reproducibility [36]. The automated nature facilitates scale-up for preparative applications [37].
Mechanochemical synthesis with additives employs small amounts of liquid assistants or solid catalysts to enhance reaction efficiency [39]. Vibratory mill systems provide alternative mechanical energy input profiles compared to ball milling [33]. Reaction times typically extend to 30-90 minutes, achieving yields of 82-88% [39]. The addition of minimal amounts of grinding aids can significantly improve reaction outcomes while maintaining the solvent-free nature [37].
Nucleus | δ / ppm | Multiplicity (J / Hz) | Proton/Carbon assignment | Solvent (600 MHz) | Ref. |
---|---|---|---|---|---|
¹H | 8.54 | d (6.8) | H-5 | D₂O | [2] |
8.32 | s | H-1 (bridgehead) | D₂O | [2] | |
7.58 | d (9.2) | H-8 | D₂O | [2] | |
7.28 | t (7.4) | H-6 | D₂O | [2] | |
7.03 | dd (7.4, 1.3) | H-7 | D₂O | [2] | |
4.23 | s | CH₂–NH₃⁺ | D₂O | [3] | |
3.25 | br s | NH₃⁺ (exchange broaded) | D₂O | [3] | |
¹³C | 149.2 | ‒ | C-2 | D₂O | [2] |
144.8 | ‒ | C-3a | D₂O | [2] | |
135.9 | ‒ | C-8a | D₂O | [2] | |
124.6 | ‒ | C-5 | D₂O | [2] | |
123.1 | ‒ | C-8 | D₂O | [2] | |
118.9 | ‒ | C-6 | D₂O | [2] | |
116.4 | ‒ | C-7 | D₂O | [2] | |
46.2 | ‒ | CH₂–NH₃⁺ | D₂O | [3] |
The diamagnetic deshielding of C-2 (149 ppm) versus C-7 (116 ppm) is consistent with the fused imidazo-pyridine π-system [2] [6]. Protonation shifts the methylene carbon downfield by ≈ 1.8 ppm relative to the free base, reflecting σ-inductive withdrawal [3].
m/z (obs.) | Species | Mass error / ppm | Diagnostic fragment | Proposed pathway | Ref. |
---|---|---|---|---|---|
220.0103 | [M + H]⁺ | -1.4 | C₈H₁₂Cl₂N₃⁺ | Protonated molecular ion | [4] |
183.0590 | [M + H – HCl]⁺ | +2.1 | C₈H₁₁ClN₃⁺ | Loss of one chloride (labile) | [4] |
146.1071 | [M + H – 2 HCl]⁺ | -2.8 | C₈H₁₂N₃⁺ | Sequential dichloride cleavage | [4] |
119.0602 | C₆H₇N₃⁺ | +3.4 | Imidazo[1,2-a]pyridinium core | α-cleavage at methylene | [4] |
The dominant pathway involves heterolytic elimination of hydrochloric acid, demonstrating salt dissociation under ESI conditions; intact isotopic clusters at m/z 220/222 verify the presence of two chlorine atoms following the 3:1 ²⁵Cl : ³⁷Cl model.
ν̃ / cm⁻¹ | Assignment | Intensity | Interpretation | Ref. |
---|---|---|---|---|
3126 | ν(NH₃⁺) asymmetric stretch | medium | Protonated amine | [3] |
1630 | ν(C=N) pyridine ring | strong | Conjugated aza-heteroaromatic | [3] [7] |
1548 | ν(C=C) + ν(C=N) imidazole | strong | Ring breathing | [3] |
1410 | δ(NH₃⁺) scissoring | medium | Salt confirmation | [3] |
1258 | ν(C–N) methylene-amine | medium | CH₂–NH₃⁺ linkage | [3] |
744 | γ(C–H) out-of-plane | strong | 1,2-disubstituted aromatics | [3] |
Absence of broad O–H stretching corroborates high sample purity. Chloride counter-ions produce no diagnostic bands in the mid-IR; lattice vibrations appear below 500 cm⁻¹.
Solvent (ε = dielectric) | λ_max / nm (ε / L mol⁻¹ cm⁻¹) | Transition | Hypsochromic/ Bathochromic shift vs. D₂O | Ref. |
---|---|---|---|---|
Water (80.1) | 272 (9 300) | π→π* (Ring A) | – | [5] |
Methanol (32.7) | 275 (9 550) | π→π* | +3 nm (bathochromic) | [5] |
Acetonitrile (36.6) | 268 (8 880) | π→π* | -4 nm (hypsochromic) | [5] |
0.1 M HCl (aq.) | 279 (10 200) | π→π* + n→π* (protonated N) | +7 nm, hyperchromic | [5] |
The solvatochromic profile indicates moderate polarity sensitivity; protonation increases conjugation length, yielding a bathochromic shift to 279 nm and a 9% molar absorptivity gain—useful for pH-dependent quantification assays.